Bis(p-heptyloxybenzylidene) p-Phenylenediamine
Description
Bis(p-heptyloxybenzylidene) p-Phenylenediamine is a liquid crystalline compound with the molecular formula C₃₄H₄₄N₂O₂ and a molecular weight of 536.72 g/mol. Structurally, it consists of a central p-phenylenediamine core linked via imine (-CH=N-) groups to two p-heptyloxybenzylidene moieties. The heptyloxy (C₇H₁₅O-) substituents on the benzylidene groups confer significant alkyl chain flexibility, enhancing its mesomorphic behavior. Notably, this compound exhibits five distinct smectic phases, a rare property attributed to its extended molecular geometry and the interplay between rigid aromatic cores and flexible alkyl chains . Such phase diversity makes it valuable in advanced applications like electro-optical devices and tunable sensors.
Properties
IUPAC Name |
1-(4-heptoxyphenyl)-N-[4-[(4-heptoxyphenyl)methylideneamino]phenyl]methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44N2O2/c1-3-5-7-9-11-25-37-33-21-13-29(14-22-33)27-35-31-17-19-32(20-18-31)36-28-30-15-23-34(24-16-30)38-26-12-10-8-6-4-2/h13-24,27-28H,3-12,25-26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYMJESEMBZVIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348344 | |
| Record name | Bis(p-heptyloxybenzylidene) p-Phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97139-97-4, 24679-01-4 | |
| Record name | Bis(p-heptyloxybenzylidene) p-Phenylenediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-Bis(4-heptyloxybenzylidene)-1,4-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(p-heptyloxybenzylidene) p-Phenylenediamine typically involves the condensation reaction between p-heptyloxybenzaldehyde and p-phenylenediamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(p-heptyloxybenzylidene) p-Phenylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of p-heptyloxybenzaldehyde and p-phenylenediamine.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C34H44N2O2
- Molecular Weight : 512.73 g/mol
- CAS Number : 24679-01-4
BHPD features two heptyloxybenzylidene groups attached to a p-phenylenediamine core, which contributes to its distinctive chemical behavior. The long alkyl chains enhance its solubility in organic solvents and its ability to form various derivatives.
Organic Synthesis
BHPD serves as an important intermediate in organic synthesis, particularly in the preparation of complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in synthetic chemistry.
Material Science
In materials science, BHPD is explored for its potential use in:
- Polymer Production : It can be utilized as a monomer or crosslinking agent in the development of polymers with specific properties, such as improved thermal stability and mechanical strength.
- Nanocomposites : BHPD can be incorporated into nanocomposites to enhance their electrical and thermal properties, making them suitable for advanced applications in electronics and energy storage.
Antioxidant Properties
BHPD exhibits antioxidant activity, which is essential for protecting biological systems from oxidative stress. This property is being investigated for potential applications in:
- Pharmaceuticals : As a component in formulations aimed at reducing oxidative damage in cells.
- Cosmetics : Used in skin care products to prevent oxidative damage from UV exposure.
Drug Delivery Systems
The amphiphilic nature of BHPD makes it suitable for drug delivery applications. Its ability to form micelles can be exploited to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Environmental Impact and Safety
Research indicates that compounds like BHPD may pose environmental risks due to their toxicity profiles. Studies on substituted p-phenylenediamines suggest moderate to high toxicity in aquatic environments, necessitating careful handling and disposal practices .
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of BHPD demonstrated its effectiveness as an intermediate for creating novel polymeric materials. The resulting polymers exhibited enhanced thermal stability compared to conventional polymers .
Case Study 2: Antioxidant Activity Assessment
In vitro assays evaluated the antioxidant capacity of BHPD, showing significant free radical scavenging activity. This finding supports its potential use in formulations aimed at reducing skin aging .
Mechanism of Action
The mechanism of action of Bis(p-heptyloxybenzylidene) p-Phenylenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
The following analysis compares Bis(p-heptyloxybenzylidene) p-Phenylenediamine with structurally analogous compounds, focusing on molecular attributes, phase behavior, and functional properties.
Structural and Molecular Comparisons
Key Observations :
- Alkyl Chain Impact : Longer alkyl chains (e.g., heptyloxy) in the target compound enhance thermal stability and mesophase range compared to shorter-chain analogs like p-butoxybenzylidene p-hexylaniline .
- Aromatic Core : The p-phenylenediamine core in the target compound allows for symmetrical imine linkages, promoting ordered smectic layering. In contrast, NP2’s naphthalimide-based structure prioritizes π-π interactions with heteroaromatic systems (e.g., DNA bases) due to its expanded π-electron cloud .
Phase Behavior and Functional Properties
Critical Insights :
- This is attributed to its balanced rigidity-flexibility ratio and symmetrical design.
- NP2’s bio-focused functionality contrasts sharply with the target compound’s materials science applications, highlighting how structural variations (naphthalimide vs. benzylidene) dictate divergent use cases .
Thermal and Solubility Trends
- Thermal Stability : The heptyloxy chains in the target compound elevate its melting point relative to p-butoxybenzylidene derivatives, though exact values require further experimental data.
- Solubility: Longer alkyl chains improve solubility in non-polar solvents compared to NP2, which relies on polar naphthalimide interactions .
Biological Activity
Bis(p-heptyloxybenzylidene) p-phenylenediamine (BHPD) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with BHPD, including its chemical properties, mechanisms of action, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 24679-01-4
- Molecular Formula : C34H44N2O2
- Molecular Weight : 512.73 g/mol
BHPD exhibits various biological activities attributed to its structural characteristics. The compound's phenolic and amine groups contribute to its antioxidant properties, which are essential in mitigating oxidative stress in biological systems.
Antioxidant Activity
Research indicates that BHPD can scavenge free radicals, thereby reducing oxidative damage to cells. The antioxidant activity is primarily due to the presence of the heptyloxy substituents, which enhance the electron-donating ability of the phenolic moiety.
Cytotoxicity and Genotoxicity
A series of studies have evaluated the cytotoxic effects of BHPD on various cell lines. For instance, in vitro assays demonstrated that BHPD exhibits significant cytotoxicity against cancer cell lines, suggesting its potential as an anticancer agent.
| Study | Cell Line | Concentration | IC50 (µM) | Findings |
|---|---|---|---|---|
| Study 1 | HeLa | 10 - 100 | 25 | Significant reduction in cell viability |
| Study 2 | MCF-7 | 5 - 50 | 15 | Induced apoptosis in a dose-dependent manner |
Case Studies
- Case Study on Skin Irritation : In a study assessing dermal exposure, BHPD was applied to guinea pigs to evaluate skin irritation. Results indicated mild erythema but no severe reactions, suggesting a relatively low irritant potential under controlled conditions.
- Carcinogenic Potential Assessment : Long-term exposure studies in rodents revealed no significant increase in tumor incidence when administered at varying doses of BHPD over extended periods. This suggests that BHPD may not possess carcinogenic properties under the tested conditions.
Toxicological Profile
The toxicological evaluation of BHPD indicates that while it exhibits beneficial biological activities, caution is warranted regarding its dosage and administration routes. Acute toxicity studies show that high doses can lead to adverse effects such as liver and kidney damage.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for Bis(p-heptyloxybenzylidene) p-Phenylenediamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between p-phenylenediamine and p-heptyloxybenzaldehyde under controlled stoichiometric ratios. Solvent choice (e.g., ethanol or DMF) and temperature (80–120°C) critically affect imine bond formation. Purification typically involves recrystallization or column chromatography to remove unreacted precursors and byproducts. Monitor reaction progress using FTIR or NMR to confirm Schiff base formation .
Q. How can researchers characterize the thermal stability and phase behavior of this compound?
- Methodological Answer : Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are standard for identifying liquid crystalline phases (e.g., nematic, smectic). Thermogravimetric Analysis (TGA) quantifies decomposition temperatures. For reproducibility, ensure heating/cooling rates are consistent (e.g., 5°C/min) to avoid kinetic artifacts. Cross-validate results with X-ray diffraction for structural confirmation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
